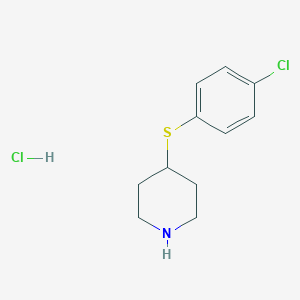

4-((4-Chlorphenyl)thio)piperidinhydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "4-((4-Chlorophenyl)thio)piperidine hydrochloride" involves multiple steps, including condensation reactions and the use of various chemical reagents to achieve the desired structural frameworks. For instance, the condensation of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine has been used to synthesize related piperidinium salts with specific structural features (Krivokolysko, Dyachenko, Chernega, & Litvinov, 2000).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been extensively studied using techniques such as X-ray diffraction analysis. These studies have revealed detailed structural configurations, including the conformation of rings and the positioning of substituents, contributing to our understanding of their chemical behavior and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Chemical reactions involving "4-((4-Chlorophenyl)thio)piperidine hydrochloride" and its derivatives often focus on exploring the reactivity of the piperidine ring and the chlorophenylthio moiety. Research has shown that the introduction of various substituents can significantly affect the compound's reactivity and its interactions with other molecules (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of "4-((4-Chlorophenyl)thio)piperidine hydrochloride" derivatives, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's suitability for various scientific and industrial applications (Bhat, Bhat, Lone, Butcher, & Srivastava, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of research on "4-((4-Chlorophenyl)thio)piperidine hydrochloride." Studies have explored its reactivity profile, providing insights into its potential chemical applications and interactions (He, Kurome, Giberson, Johnson, & Kozikowski, 2005).

Wissenschaftliche Forschungsanwendungen

Schmerzlindernde Wirkung

Es wurde eine Reihe von 4-(4 -Chlorphenyl)-4-hydroxypiperidinderivaten synthetisiert, die eng mit “4-((4-Chlorphenyl)thio)piperidinhydrochlorid” verwandt sind, und als potenzielle Schmerzmittel getestet . Diese Derivate zeigten eine signifikante analgetische Wirkung bei männlichen Wistar-Ratten in einer Dosis von 50 mg/kg Körpergewicht nach intramuskulärer Injektion, wenn sie mit thermischen Reizen (Tail-Flick-Test) getestet wurden .

Blutdrucksenkende Wirkung

Die gleiche Reihe von 4-(4 -Chlorphenyl)-4-hydroxypiperidinderivaten wurde auch auf ihre blutdrucksenkende Wirkung hin untersucht . Die Verbindungen 2, 3 und 5 führten zu einer Senkung des Blutdrucks bei normotensiven Ratten .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCRGRQCVDATBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589995 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101798-64-5 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

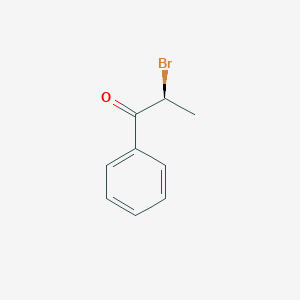

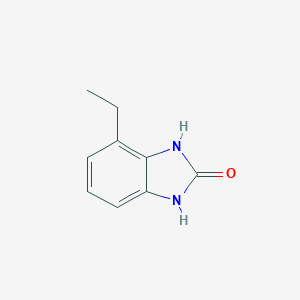

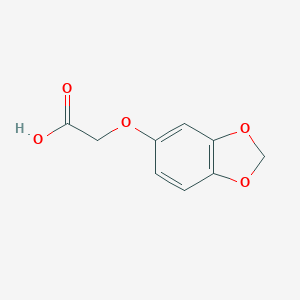

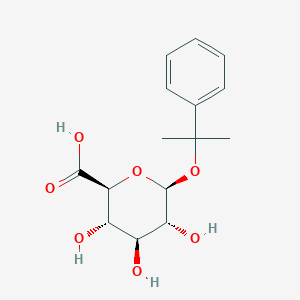

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)